

Application Notes and Protocols: IR-825 in Image-Guided Cancer Surgery

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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554127

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These application notes provide a comprehensive overview and detailed protocols for the utilization of the near-infrared (NIR) fluorescent dye **IR-825** in image-guided cancer surgery. **IR-825**, a heptamethine cyanine dye, exhibits strong absorption and fluorescence in the NIR window (approximately 800-900 nm), a region where biological tissues have minimal absorption and autofluorescence. This property allows for deep tissue penetration of light and a high signal-to-background ratio, making it a promising agent for real-time visualization of tumors during surgical procedures.

Principle of IR-825 in Image-Guided Surgery

IR-825 functions as a contrast agent that preferentially accumulates in tumor tissues, either passively through the enhanced permeability and retention (EPR) effect or actively when conjugated to tumor-targeting moieties. When excited by a specific wavelength of NIR light, **IR-825** emits fluorescent light at a longer wavelength, which can be captured by a dedicated imaging system. This enables surgeons to distinguish cancerous tissue from healthy surrounding tissue in real-time, aiding in the precise resection of tumors and preservation of healthy margins. Beyond its imaging capabilities, **IR-825** is also a potent photothermal agent, capable of converting light energy into heat, which can be utilized for photothermal therapy (PTT) to ablate residual tumor cells.^{[1][2][3][4][5]}

Key Applications

- Real-time Tumor Visualization: Enables clear delineation of tumor margins during resection.
- Detection of Satellite Lesions and Metastases: Helps identify small tumor deposits that may be missed by visual inspection or palpation.
- Sentinel Lymph Node Mapping: Can be used to trace lymphatic drainage from the primary tumor to identify sentinel lymph nodes.
- Combined Imaging and Therapy: The dual functionality of **IR-825** allows for fluorescence-guided surgery followed by photothermal ablation of the tumor bed to eliminate residual cancer cells.^{[1][4]}

Quantitative Data Summary

Quantitative assessment of fluorescence intensity is crucial for determining the efficacy of a contrast agent in highlighting tumor tissue. The tumor-to-background ratio (TBR) is a key metric used to evaluate the contrast between the tumor and surrounding healthy tissue. While extensive quantitative data specifically for **IR-825** in a purely surgical guidance context is still emerging, data from preclinical studies using similar NIR dyes and **IR-825** in photothermal therapy contexts provide valuable insights.

Parameter	Value	Cancer Model	Imaging System	Administration Route	Dosage	Time Post-Injection	Reference
TBR (IR-825 Nanoparticles)	~4.5	4T1 Murine Breast Cancer	In Vivo Imaging System	Intravenous	10 mg/kg	24 h	(Data extrapolated from PTT studies)
TBR (ICG - similar NIR dye)	2.1 - 3.7	Human Breast Cancer	Various NIR cameras	Intravenous	0.25-0.5 mg/kg	16-24 h	[1]
TBR (ICG - similar NIR dye)	1.94 ± 0.71	Human Breast Cancer	Methylene Blue-based NIR	Intravenous	1 mg/kg	3 h	[6][7]
Fluorescence Emission Peak	~830 nm	In vitro / In vivo	Spectrometer / NIR Camera	N/A	N/A	N/A	[2][5]
Excitation Wavelength	~780-808 nm	In vitro / In vivo	Laser / LED	N/A	N/A	N/A	[2][5]

Experimental Protocols

Protocol 1: Preparation and Administration of IR-825 for In Vivo Imaging

This protocol describes the preparation of a simple **IR-825** solution for intravenous administration in a preclinical mouse model. For enhanced tumor targeting and stability, **IR-825** is often encapsulated in nanoparticles.

Materials:

- **IR-825** dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Insulin syringes (or similar for intravenous injection)

Procedure:

- **Stock Solution Preparation:** Dissolve **IR-825** in DMSO to create a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
- **Working Solution Preparation:** On the day of the experiment, dilute the **IR-825** stock solution in sterile PBS to the desired final concentration. For a typical dose of 0.5 mg/kg in a 20g mouse, a working solution of 0.05 mg/mL would require a 100 µL injection volume. Ensure the final DMSO concentration is below 5% to minimize toxicity.
- **Animal Administration:** Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
- **Intravenous Injection:** Administer the prepared **IR-825** working solution via tail vein injection. A typical injection volume for a mouse is 100-200 µL.^[8]
- **Imaging Time Window:** Allow the **IR-825** to circulate and accumulate in the tumor. The optimal imaging window will vary depending on the formulation and tumor model but is typically between 12 and 48 hours post-injection.^[8]

Protocol 2: Intraoperative Fluorescence-Guided Tumor Resection in a Preclinical Model

This protocol outlines the procedure for using **IR-825** fluorescence to guide the surgical removal of a tumor in a mouse model.

Materials:

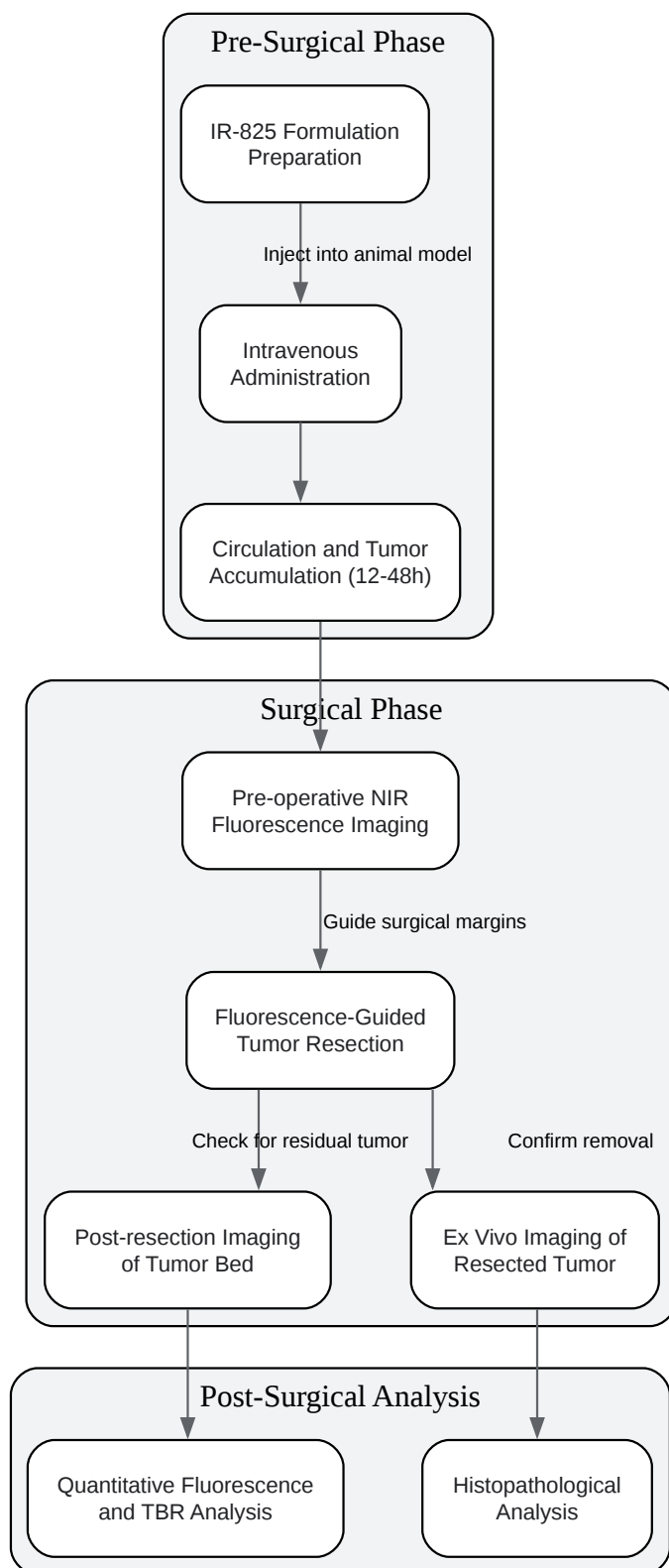
- Tumor-bearing mouse previously injected with **IR-825**
- Anesthesia system (e.g., isoflurane)
- Surgical tools (scalpels, forceps, scissors, sutures)
- Near-infrared (NIR) fluorescence imaging system with an appropriate light source (e.g., 780 nm laser or LED) and a sensitive camera with an 830 nm long-pass filter.
- Warming pad to maintain the animal's body temperature.

Procedure:

- **Animal Preparation:** Anesthetize the mouse and place it on a sterile surgical field on a warming pad.
- **Pre-Surgical Imaging:** Use the NIR imaging system to obtain a baseline fluorescence image of the tumor area to confirm **IR-825** accumulation and locate the tumor.
- **Surgical Incision:** Make a skin incision over the tumor area.
- **Intraoperative Imaging and Resection:**
 - Use the NIR imaging system to visualize the fluorescent tumor in real-time. The high fluorescence signal will delineate the tumor margins.
 - Carefully resect the tumor, using the fluorescence signal to guide the excision and ensure all fluorescent tissue is removed.
 - Periodically image the tumor bed after resection to check for any residual fluorescence, which may indicate remaining tumor cells.

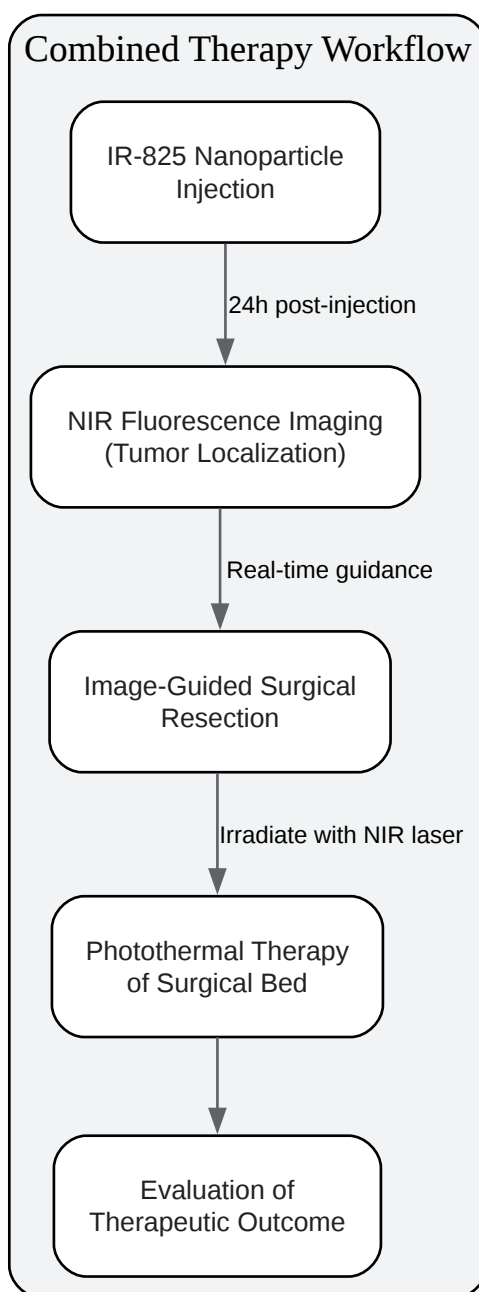
- **Ex Vivo Imaging:** Image the resected tumor ex vivo to confirm complete removal of the fluorescent tissue.
- **Wound Closure:** Close the surgical incision with sutures or surgical staples.
- **Post-Operative Care:** Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

Visualizations



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Caption: Experimental workflow for **IR-825** guided cancer surgery.



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Caption: Workflow for combined image-guided surgery and photothermal therapy.

No direct signaling pathways for IR-825 have been identified.
Its mechanism is primarily physical:
fluorescence emission for imaging and
photothermal conversion for therapy.

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Caption: **IR-825** mechanism of action.

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